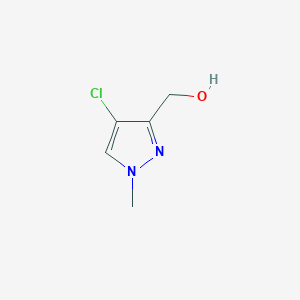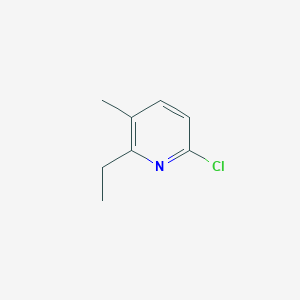![molecular formula C11H14ClNO B1487891 [2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine CAS No. 1342169-99-6](/img/structure/B1487891.png)
[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine
Vue d'ensemble
Description
“[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine” is a chemical compound with the molecular formula C11H14ClNO. It has a molecular weight of 211.69 g/mol . This compound is not intended for human or veterinary use and is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of “[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine” is based on its molecular formula C11H14ClNO . The InChI code for this compound is 1S/C11H14ClNO/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 .Physical And Chemical Properties Analysis
“[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine” has a predicted density of 1.224±0.06 g/cm3 and a predicted boiling point of 323.0±22.0 °C .Applications De Recherche Scientifique
Environmental and Health Impact Studies
Chlorophenoxy Herbicides and Birth Outcomes : A study investigated the effects of chlorophenoxy herbicides on birth outcomes in the U.S., finding significant increases in birth malformations, particularly circulatory/respiratory and musculoskeletal/integumental anomalies in areas with high wheat acreage treated with such herbicides (Schreinemachers, 2003).
Immunological Changes in Farmers : Exposure to chlorophenoxy herbicides led to short-term immunosuppressive effects among farmers, highlighting potential health concerns related to widespread use of these chemicals (Faustini et al., 1996).
Mechanistic and Toxicological Research
Neutrophil Functionality : Research on the subacute intoxication of 2,4-dichlorophenoxyacetic acid amine salt demonstrated its impact on neutrophils, indicating quantitative and functional disorders that persisted, suggesting the need for further study on its immunotoxic actions (Akhmetchenko et al., 2013).
Cancer Mortality and Herbicide Exposure : A study of Dutch workers exposed to chlorophenoxy herbicides and contaminants showed only slight increases in cancer mortality risk, with specific attention to urinary and genital cancers (Boers et al., 2009).
Metabolism and Exposure Analysis
Urinary Metabolite Profile Analysis : Investigation into the metabolism of chlorphenesin, a related compound, in humans through dermal application highlighted the production of specific metabolites, providing insights into exposure and potential health impacts (Rubio et al., 2021).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-1-cyclopropylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-9-3-5-10(6-4-9)14-7-11(13)8-1-2-8/h3-6,8,11H,1-2,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJSIGUNKIOSSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(COC2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1487813.png)
![(8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1487815.png)
![1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487818.png)

![2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1487821.png)
![[2-(4-Methylphenyl)oxan-3-yl]methanamine](/img/structure/B1487822.png)
![3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1487823.png)



![2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487830.png)
![3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1487831.png)